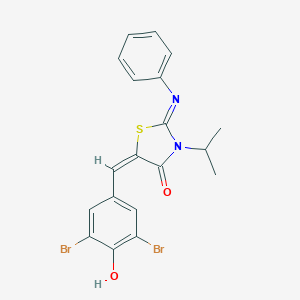
5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one (DBHPT) is a thiazolidinone derivative that has gained attention in the scientific community due to its potential applications in the field of drug discovery. DBHPT is a yellow powder that has been synthesized using various methods, including the reaction of 3,5-dibromo-4-hydroxybenzaldehyde with isopropylamine and phenylhydrazine in the presence of thiosemicarbazide.
Mecanismo De Acción
The mechanism of action of 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one may act by inhibiting the activity of enzymes involved in various biological processes, including DNA synthesis and cell division. 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacterial strains, induce apoptosis in cancer cells, and inhibit the production of pro-inflammatory cytokines. 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one has also been shown to have antioxidant properties by scavenging free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one has several advantages for lab experiments. It is easy to synthesize and purify, and it has shown promising results in various biological assays. However, 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one also has some limitations. It is relatively unstable and can degrade over time, which can affect its biological activity. 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one also has limited solubility in water, which can make it difficult to use in certain assays.
Direcciones Futuras
There are several future directions for the study of 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one. One potential direction is to study its potential applications in the field of drug discovery. 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one has shown promising results in various biological assays, and further studies could lead to the development of new drugs for the treatment of bacterial infections, cancer, and inflammation. Another potential direction is to study the mechanism of action of 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one in more detail. Understanding the mechanism of action could lead to the development of more effective drugs with fewer side effects. Finally, future studies could focus on improving the stability and solubility of 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one, which could make it more useful in various biological assays.
Métodos De Síntesis
5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one can be synthesized using various methods, including the reaction of 3,5-dibromo-4-hydroxybenzaldehyde with isopropylamine and phenylhydrazine in the presence of thiosemicarbazide. The reaction is carried out in ethanol at room temperature, and the resulting product is purified using recrystallization.
Aplicaciones Científicas De Investigación
5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one has been studied for its potential applications in the field of drug discovery. It has been shown to have antimicrobial, antitumor, and anti-inflammatory activities. 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, and has shown promising results. It has also been tested against various cancer cell lines, including breast cancer and lung cancer, and has shown cytotoxic effects. 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
Nombre del producto |
5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one |
|---|---|
Fórmula molecular |
C19H16Br2N2O2S |
Peso molecular |
496.2 g/mol |
Nombre IUPAC |
(5E)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H16Br2N2O2S/c1-11(2)23-18(25)16(10-12-8-14(20)17(24)15(21)9-12)26-19(23)22-13-6-4-3-5-7-13/h3-11,24H,1-2H3/b16-10+,22-19? |
Clave InChI |
GTDQASNLWZTGIS-BTWTVLLVSA-N |
SMILES isomérico |
CC(C)N1C(=O)/C(=C\C2=CC(=C(C(=C2)Br)O)Br)/SC1=NC3=CC=CC=C3 |
SMILES |
CC(C)N1C(=O)C(=CC2=CC(=C(C(=C2)Br)O)Br)SC1=NC3=CC=CC=C3 |
SMILES canónico |
CC(C)N1C(=O)C(=CC2=CC(=C(C(=C2)Br)O)Br)SC1=NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-bromo-3-methylphenyl)-N'-{2-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B298501.png)


![5-(3,5-Dibromo-2-hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298507.png)
![Methyl 4-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B298509.png)
![5-[(5-Bromo-2-furyl)methylene]-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298511.png)
![5-(5-Bromo-2,4-dimethoxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298513.png)
![5-(4-Hydroxy-3-methoxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298515.png)
![2-[(4-methoxyphenyl)imino]-3-propyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B298516.png)
![5-(5-Bromo-2-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298517.png)
![[4-Bromo-2-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B298519.png)
![5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298520.png)
![2-[(4-Methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298521.png)